molecular formula C13H18O B2462453 (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 2248210-02-6

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No. B2462453
CAS RN: 2248210-02-6
M. Wt: 190.286
InChI Key: UENYDWBFWZFNPJ-JTQLQIEISA-N
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Description

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THP-1-ol and has a molecular formula of C13H20O.

Mechanism of Action

The mechanism of action of THP-1-ol is not fully understood, but it is believed to act through various pathways such as modulation of enzymes, receptors, and ion channels. THP-1-ol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. THP-1-ol has also been shown to modulate the activity of GABA receptors, which can lead to anxiolytic effects.
Biochemical and Physiological Effects:
THP-1-ol has been shown to have various biochemical and physiological effects. In animal studies, THP-1-ol has been shown to improve cognitive function, reduce anxiety, and have anti-inflammatory effects. THP-1-ol has also been shown to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. In addition, THP-1-ol has been shown to have antioxidant effects, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using THP-1-ol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. THP-1-ol is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using THP-1-ol in lab experiments is its limited solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research of THP-1-ol. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a chiral auxiliary for the synthesis of various compounds. In addition, further studies are needed to fully understand the mechanism of action of THP-1-ol and its potential applications in various fields.
In conclusion, THP-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield. THP-1-ol has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to act through various pathways. THP-1-ol has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of THP-1-ol, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of THP-1-ol involves several steps, starting with the reduction of naphthalene using lithium aluminum hydride. The resulting product is then reacted with 1-bromo-2-propanol to form THP-1-ol. This synthesis method has been optimized to yield high purity and high yield of THP-1-ol.

Scientific Research Applications

THP-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THP-1-ol has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In organic synthesis, THP-1-ol has been used as a chiral auxiliary for the synthesis of various compounds. In material science, THP-1-ol has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10,14H,2-5,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENYDWBFWZFNPJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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